molecular formula C7H7NO3 B1473556 2-(5-Hydroxypyridin-3-yl)acetic acid CAS No. 100958-68-7

2-(5-Hydroxypyridin-3-yl)acetic acid

Cat. No.: B1473556
CAS No.: 100958-68-7
M. Wt: 153.14 g/mol
InChI Key: SAWBSFGRFBDTFL-UHFFFAOYSA-N
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Description

2-(5-Hydroxypyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-(5-Hydroxypyridin-3-yl)acetic acid has been explored in various synthetic and characterization contexts. For instance, its derivatives have been synthesized for large-scale applications, showcasing the utility of the 5-hydroxypyridin-3-yl moiety in developing compounds with potential pharmacological activities. A notable study describes an efficient methodology for accessing 5-hydroxypyridin- and pyrimidin-2-yl acetate cores, indicating the compound's relevance in the synthesis of heterocyclic analogues (Morgentin et al., 2009).

Another study focused on the isolation of new pyridine alkaloids from the roots of Cinnamomum philippinense, highlighting the structural diversity and biological potential of compounds featuring the hydroxypyridin-3-yl motif (Li et al., 2012).

Chemical Reactivity and Applications

Research into the reactivity and application of this compound derivatives reveals their utility in various chemical transformations and their potential as intermediates for further synthetic modifications. Studies have investigated the synthesis of esters and their acute toxicity, suggesting applications in developing new compounds with minimized toxicity profiles (Salionov, 2015).

Furthermore, antimicrobial activities have been observed in compounds derived from hydroxypyridin-3-yl motifs, indicating their potential application in treating external infections such as those associated with wounds (Qiu et al., 2011).

Insights into Molecular Structure and Interactions

The structural analysis of derivatives provides insights into their molecular configurations and interactions, contributing to a deeper understanding of their chemical properties. For example, the crystal structure of compounds incorporating the hydroxypyridin-3-yl motif has been elucidated, revealing the importance of intermolecular hydrogen bonds in determining the solid-state structure of these compounds (Jing-gui, 2005).

The study of the constitution of 2-hydroxypyridine in aqueous solution through computational strategies further exemplifies the compound's relevance in understanding tautomeric equilibria and their impact on chemical reactivity (Wolfe et al., 2007).

Properties

IUPAC Name

2-(5-hydroxypyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-1-5(2-7(10)11)3-8-4-6/h1,3-4,9H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWBSFGRFBDTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100958-68-7
Record name 2-(5-hydroxypyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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